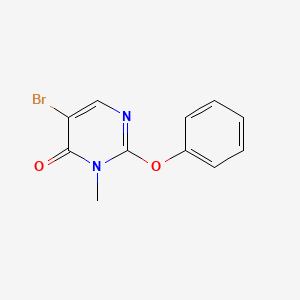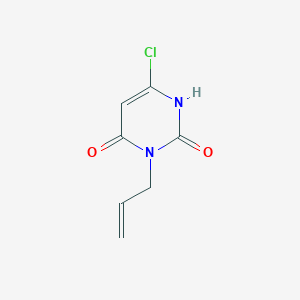
2,3-Dimethoxybenzyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxybenzyl methanesulfonate is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with two methoxy groups and a methanesulfonate group. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxybenzyl methanesulfonate typically involves the reaction of 2,3-dimethoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethoxybenzyl methanesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophiles like sodium methoxide can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted benzyl compounds.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxybenzyl methanesulfonate is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is employed in the manufacturing of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism by which 2,3-dimethoxybenzyl methanesulfonate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its methanesulfonate group makes it a good leaving group, facilitating substitution reactions.
Molecular Targets and Pathways:
Enzymes: It can inhibit or activate certain enzymes by binding to their active sites.
Metabolic Pathways: It may interfere with or modulate specific metabolic pathways, affecting the synthesis or breakdown of biomolecules.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethoxybenzyl methanesulfonate: Similar structure but with methoxy groups at different positions on the benzene ring.
3,4-Dimethoxybenzyl methanesulfonate: Another positional isomer with methoxy groups at different positions.
Benzyl methanesulfonate: A simpler compound without methoxy groups.
Uniqueness: 2,3-Dimethoxybenzyl methanesulfonate is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and biological activity compared to its isomers and related compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H14O5S |
|---|---|
Molekulargewicht |
246.28 g/mol |
IUPAC-Name |
(2,3-dimethoxyphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C10H14O5S/c1-13-9-6-4-5-8(10(9)14-2)7-15-16(3,11)12/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
CXDSJKAOPRXIBD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


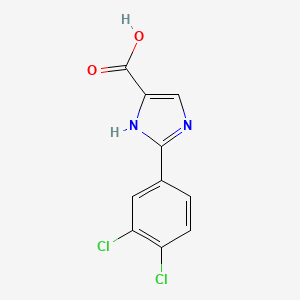
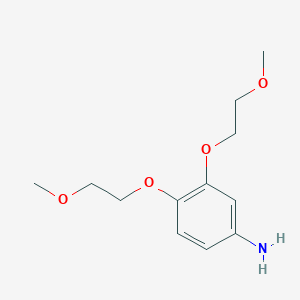
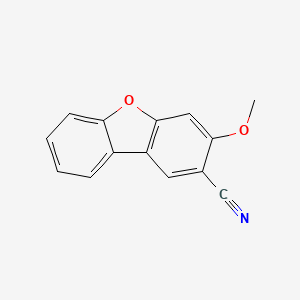


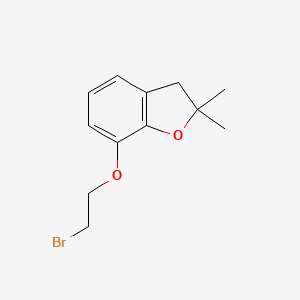

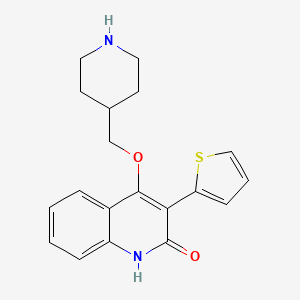
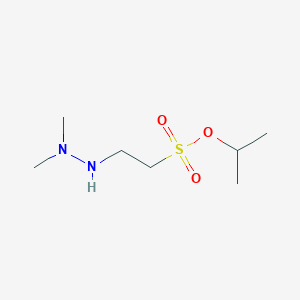
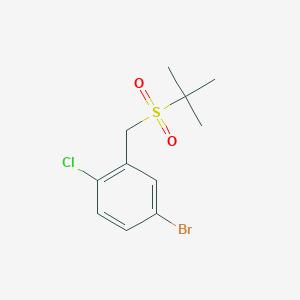
![4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15357173.png)
![tert-butyl 5-[({[1-(pyridin-4-yl)piperidin-4-yl]carbonyl}oxy)methyl]-1,3-dihydro-2H-isoindole-2-carboxylate](/img/structure/B15357184.png)
